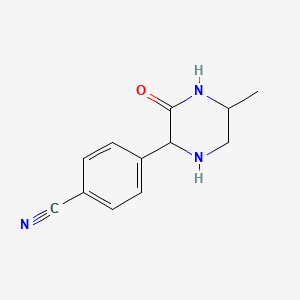
4-(4-Bromophenyl)thiophene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)thiophene-3-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromophenyl group attached to the thiophene ring, along with an aldehyde functional group at the 3-position of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)thiophene-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of thiophene followed by formylation. The process typically includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces a bromine atom at the desired position on the thiophene ring.
Formylation: The brominated thiophene is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4). This step introduces the aldehyde functional group at the 3-position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with an amino group using ammonia (NH3) or an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: 4-(4-Bromophenyl)thiophene-3-carboxylic acid.
Reduction: 4-(4-Bromophenyl)thiophene-3-methanol.
Substitution: 4-(4-Aminophenyl)thiophene-3-carbaldehyde.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)thiophene-3-carbaldehyde has several scientific research applications:
Organic Electronics: The compound is used as a building block in the synthesis of organic semiconductors and conductive polymers. These materials are essential for the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules. It is used in the development of drugs with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is utilized in the design of novel materials with specific electronic and optical properties. These materials find applications in sensors, catalysts, and advanced coatings.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)thiophene-3-carbaldehyde depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, play a crucial role. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromophenyl and aldehyde groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-thiophenecarboxaldehyde: Similar structure but lacks the phenyl group.
4-(4-Bromophenyl)thiophene-2-carbaldehyde: Similar structure but the aldehyde group is at the 2-position.
4-(4-Bromophenyl)thiophene-3-carboxylic acid: Similar structure but the aldehyde group is oxidized to a carboxylic acid.
Uniqueness
4-(4-Bromophenyl)thiophene-3-carbaldehyde is unique due to the specific positioning of the bromophenyl and aldehyde groups on the thiophene ring. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and pharmaceuticals. The compound’s ability to undergo various chemical reactions also enhances its versatility as a synthetic intermediate.
Propiedades
Fórmula molecular |
C11H7BrOS |
|---|---|
Peso molecular |
267.14 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H7BrOS/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-7H |
Clave InChI |
UXKOOUOFXVHIDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CSC=C2C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-2-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B13198970.png)
![1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine](/img/structure/B13198976.png)
![Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13198980.png)
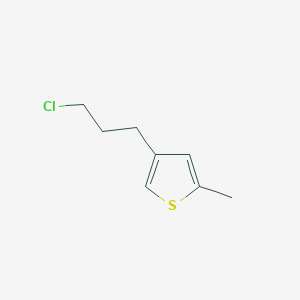
![tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate](/img/structure/B13198992.png)

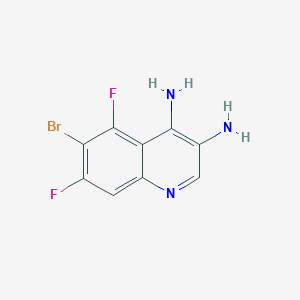
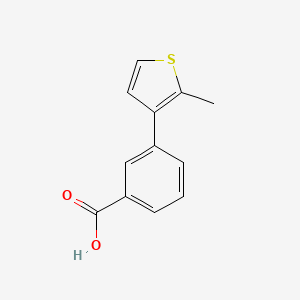
![{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonamide](/img/structure/B13199007.png)
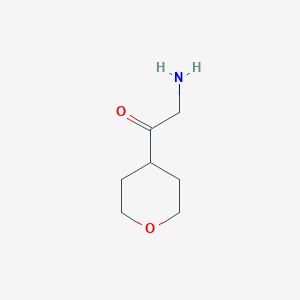
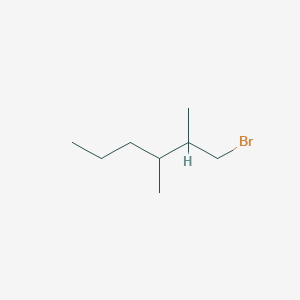
![N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13199026.png)
